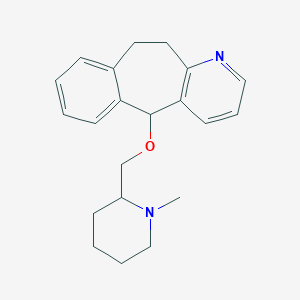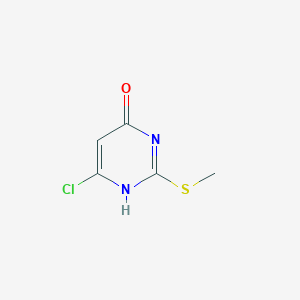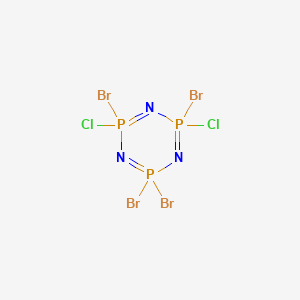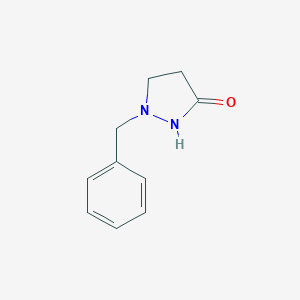
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine, also known as DMHP, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to have potential use in scientific research due to its unique chemical structure and mechanism of action. In
Mecanismo De Acción
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. Specifically, it has been found to bind to the D2 and D3 subtypes of dopamine receptors. This activation leads to an increase in dopamine release, which can result in feelings of pleasure and reward.
Biochemical and Physiological Effects
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can result in feelings of pleasure and reward. Additionally, it has been shown to increase locomotor activity in animals, indicating a potential stimulant effect. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has also been found to have anxiolytic properties, which means it may have potential use in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in lab experiments is its unique chemical structure and mechanism of action. This allows researchers to investigate the role of dopamine receptors in various physiological and pathological processes. However, one limitation is that 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a psychoactive substance, which means it may have potential safety concerns for researchers handling the compound.
Direcciones Futuras
There are several future directions for the use of 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in scientific research. One direction is to investigate its potential use in the treatment of psychiatric disorders such as addiction and anxiety. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine could be used to investigate the role of dopamine receptors in other physiological processes, such as metabolism and immune function.
Conclusion
In conclusion, 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a synthetic compound that has potential use in scientific research due to its unique chemical structure and mechanism of action. It has been shown to interact with dopamine receptors in the brain, leading to a range of biochemical and physiological effects. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted into 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine using a series of reactions. The synthesis method has been optimized to produce 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine in high yield and purity.
Aplicaciones Científicas De Investigación
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been found to have potential use in scientific research due to its unique chemical structure and mechanism of action. It has been shown to interact with the brain's dopamine receptors, which are involved in reward, motivation, and pleasure. 10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has been used in studies investigating the role of dopamine receptors in drug addiction and other psychiatric disorders.
Propiedades
Número CAS |
18374-06-6 |
|---|---|
Nombre del producto |
10,11-Dihydro-5-((1-methylpiperid-2-yl)methoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine |
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[(1-methylpiperidin-2-yl)methoxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C21H26N2O/c1-23-14-5-4-8-17(23)15-24-21-18-9-3-2-7-16(18)11-12-20-19(21)10-6-13-22-20/h2-3,6-7,9-10,13,17,21H,4-5,8,11-12,14-15H2,1H3 |
Clave InChI |
FVDXZWVYGKUXQE-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3 |
SMILES canónico |
CN1CCCCC1COC2C3=C(CCC4=CC=CC=C24)N=CC=C3 |
Sinónimos |
10,11-Dihydro-5-[(1-methyl-2-piperidinyl)methoxy]-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)









